N4-Desmethyl-N5-methyl wyosine

Description

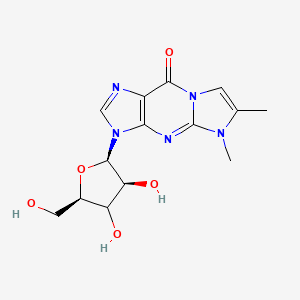

Structure

3D Structure

Propriétés

Formule moléculaire |

C14H17N5O5 |

|---|---|

Poids moléculaire |

335.32 g/mol |

Nom IUPAC |

3-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-dimethylimidazo[1,2-a]purin-9-one |

InChI |

InChI=1S/C14H17N5O5/c1-6-3-18-12(23)8-11(16-14(18)17(6)2)19(5-15-8)13-10(22)9(21)7(4-20)24-13/h3,5,7,9-10,13,20-22H,4H2,1-2H3/t7-,9?,10+,13-/m1/s1 |

Clé InChI |

JGNLFTJGRISREV-CXOKJZQJSA-N |

SMILES isomérique |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |

SMILES canonique |

CC1=CN2C(=O)C3=C(N=C2N1C)N(C=N3)C4C(C(C(O4)CO)O)O |

Origine du produit |

United States |

Foundational & Exploratory

Foreword: Note on the-State-of-the-Art of N4-Desmethyl-N5-methyl wyosine

Following a comprehensive review of the current scientific literature, no publications detailing the discovery, biosynthesis, or specific function of a tRNA modification explicitly named "N4-desmethyl-N5-methyl wyosine" were identified. The wyosine (B1684185) family of hypermodified nucleosides, found at position 37 of tRNAPhe, is a subject of extensive research, and numerous derivatives have been characterized.[1]

It is possible that "this compound" may be a novel, yet-to-be-published discovery, a theoretical structure, or an alternative nomenclature for a known derivative. The chemical synthesis of wyosine from guanosine (B1672433) has been shown to produce various isomers, including those methylated at the N-5 position, though these are typically distinct from the biologically active forms found in tRNA.[2]

In the interest of providing a valuable and accurate technical resource, this guide will focus on the well-characterized and functionally significant wyosine derivative, wybutosine (B12426080) (yW) . The discovery, characterization, and biosynthetic pathway of wybutosine are foundational to the field of tRNA modification and serve as an excellent model for the experimental and analytical techniques employed in this area of research.[3][4] The methodologies and pathways described herein are directly applicable to the study of any novel wyosine derivative.

An In-depth Technical Guide to the Discovery and Characterization of Wybutosine in tRNA

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Hypermodification in tRNA

Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as the adaptor molecules that translate the genetic code into the amino acid sequence of proteins.[5] To ensure the fidelity and efficiency of this process, tRNAs undergo extensive post-transcriptional modification, with over 100 distinct chemical modifications identified to date.[6] These modifications are critical for tRNA folding, stability, and accurate codon recognition.[7]

Among the most complex of these are the "hypermodified" nucleosides found in the anticodon loop, particularly at position 37, adjacent to the 3' end of the anticodon.[4] In the phenylalanine tRNA (tRNAPhe) of Eukarya and Archaea, this position is occupied by a member of the wyosine family of tricyclic nucleosides.[1] The discovery of these fluorescent, hydrophobic molecules, beginning with wybutosine (yW), opened a new chapter in understanding the maintenance of the translational reading frame.[4][8] Wybutosine's bulky, rigid structure is crucial for stabilizing the codon-anticodon interaction, thereby preventing ribosomal frameshifting, especially at slippery sequences rich in uridine.[8]

This guide provides a detailed overview of the discovery, biosynthetic pathway, and analytical methodologies associated with wybutosine, offering a comprehensive resource for researchers in molecular biology and drug development.

Discovery and Structural Elucidation of Wybutosine

The first member of the wyosine family, wybutosine (yW), was identified approximately four decades ago in the cytoplasmic tRNAPhe of the baker's yeast, Saccharomyces cerevisiae.[4] Its discovery was notable due to its characteristic fluorescence, which aided in its initial isolation and characterization.[1]

The structure of wybutosine was elucidated through a combination of techniques, including:

-

Ultraviolet (UV) Spectroscopy: Revealed its unique absorption maxima.[1]

-

Fluorescence Spectroscopy: Characterized its distinct emission spectrum.[1]

-

Mass Spectrometry (MS): Determined its molecular weight and fragmentation patterns, providing initial clues to its complex structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the connectivity of atoms within the molecule.

-

Chemical Synthesis: The definitive confirmation of the proposed structure was achieved through total chemical synthesis and comparison with the naturally isolated nucleoside.[8]

These initial studies revealed wybutosine to be a hypermodified guanosine derivative featuring a tricyclic core and a complex α-amino-α-carboxypropyl side chain.[4]

Experimental Protocols for Wybutosine Analysis

The analysis of wybutosine and its biosynthetic intermediates requires precise and sensitive techniques to isolate tRNA, digest it into its constituent nucleosides, and analyze the resulting mixture.

tRNA Isolation and Purification

High-purity tRNA is a prerequisite for accurate modification analysis.

-

Total RNA Extraction: Cells or tissues are lysed, and total RNA is extracted using methods such as phenol-chloroform extraction or commercial kits.

-

tRNA Enrichment: tRNAs can be isolated from total RNA by size-selection methods like polyacrylamide gel electrophoresis (PAGE) or through affinity chromatography.[5]

Enzymatic Digestion of tRNA to Nucleosides

To analyze the modification status at the nucleoside level, the purified tRNA is completely digested.

-

Enzyme Cocktail: A mixture of nucleases and phosphatases is used to break down the tRNA into individual nucleosides. A common combination includes Nuclease P1 (to cleave phosphodiester bonds) and bacterial alkaline phosphatase (to remove the 5'-phosphate).[9]

-

Digestion Protocol:

-

Heat 1-5 µg of purified tRNA at 95°C for 5 minutes and immediately cool on ice.

-

Add a digestion mix containing Nuclease P1 and alkaline phosphatase in an appropriate buffer (e.g., 10 mM ammonium (B1175870) acetate).

-

Incubate the reaction at 37°C for a minimum of 2 hours, up to overnight.

-

Terminate the reaction and prepare the sample for analysis, often by drying in a speed vacuum and resuspending in the initial mobile phase for chromatography.[9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is the gold standard for identifying and quantifying modified nucleosides.[5]

-

Chromatographic Separation: The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system, typically using a reverse-phase C18 column. A gradient of solvents (e.g., water with formic acid and acetonitrile (B52724) with formic acid) is used to separate the nucleosides based on their hydrophobicity.[7][9]

-

Mass Spectrometric Detection: The eluting nucleosides are ionized (usually by electrospray ionization, ESI) and detected by a mass spectrometer.

-

Identification and Quantification:

-

Full Scan MS: Determines the mass-to-charge ratio (m/z) of the eluting compounds. Wybutosine and its precursors are identified by their precise molecular weights.

-

Tandem MS (MS/MS): The parent ion of a suspected modified nucleoside is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint for unambiguous identification.[9]

-

Quantification: The abundance of each nucleoside is determined by integrating the area under its peak in the extracted ion chromatogram.[4] Relative quantification can be performed by comparing peak areas to those of unmodified nucleosides or a spiked internal standard.[4]

-

Quantitative Data on Wybutosine and its Precursors

The systematic analysis of gene deletion strains in S. cerevisiae combined with mass spectrometry has been instrumental in elucidating the wybutosine biosynthetic pathway.[3] This "ribonucleome analysis" allows for the identification and quantification of biosynthetic intermediates that accumulate when a specific enzyme in the pathway is absent.[3]

| Deletion Strain | Accumulated Intermediate at Position 37 | Mass Change from Wybutosine (yW) | Description |

| ΔTRM5 | Guanosine (G) | - | The initial, unmodified nucleoside. |

| ΔTYW1 | 1-methylguanosine (B33566) (m¹G) | - | Precursor, first methylation step is blocked. |

| ΔTYW2 | 4-demethylwyosine (B1206707) (imG-14 or yW-187) | -187 Da | Tricyclic core is formed, but side chain addition is blocked.[3] |

| ΔTYW3 | 7-aminocarboxypropyl-demethylwyosine (yW-86) | -86 Da | Side chain is added, but N4-methylation is blocked.[3][4] |

| ΔTYW4 | 7-aminocarboxypropyl-wyosine (yW-72) | -72 Da | N4 is methylated, but final side chain modifications are blocked.[3][4] |

| Wild Type | Wybutosine (yW) | 0 | The fully modified nucleoside. |

Table 1: Accumulation of wybutosine biosynthetic intermediates in S. cerevisiae gene deletion strains as identified by mass spectrometry. Data compiled from Noma et al. (2006).[3]

Biosynthesis of Wybutosine and Experimental Workflow

The biosynthesis of wybutosine from a guanosine residue at position 37 of the pre-tRNAPhe is a complex, multi-step enzymatic process occurring in a sequential order.[4] The pathway involves five key enzymes (Trm5, TYW1, TYW2, TYW3, and TYW4) and utilizes S-adenosylmethionine (SAM) as a donor for methyl and other chemical groups.[3][6]

The Wybutosine Biosynthetic Pathway

The pathway proceeds as follows:

-

Step 1 (Trm5): The enzyme Trm5, a tRNA methyltransferase, catalyzes the initial methylation of Guanosine (G) at the N1 position to form 1-methylguanosine (m¹G).[3]

-

Step 2 (TYW1): The radical SAM enzyme TYW1 utilizes m¹G to form the tricyclic core of wyosine, known as 4-demethylwyosine (imG-14). This is a chemically challenging step involving the formation of the imidazoline (B1206853) ring.[6]

-

Step 3 (TYW2): The enzyme TYW2 transfers an α-amino-α-carboxypropyl group from SAM to the C7 position of the tricyclic core, producing yW-86.[3][8]

-

Step 4 (TYW3): TYW3, another methyltransferase, adds a methyl group to the N4 position of the purine (B94841) ring, yielding yW-72.[3][6]

-

Step 5 (TYW4): The bifunctional enzyme TYW4 catalyzes the final two modifications on the side chain: methylation and methoxycarbonylation, to produce the mature wybutosine (yW).[6]

Caption: The sequential enzymatic pathway for wybutosine (yW) biosynthesis in yeast.

Experimental Workflow for Pathway Elucidation

The "ribonucleome analysis" approach combines reverse genetics with mass spectrometry to systematically map biosynthetic pathways.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of wybutosine, a hyper‐modified nucleoside in eukaryotic phenylalanine tRNA | The EMBO Journal [link.springer.com]

- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 6. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA Modification LC-MS Analysis Service - Creative Proteomics [creative-proteomics.com]

- 8. Wybutosine - Wikipedia [en.wikipedia.org]

- 9. biorxiv.org [biorxiv.org]

Structural Elucidation of N4-Desmethyl-N5-methylwyosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Desmethyl-N5-methylwyosine is a modified guanosine (B1672433) analog that has garnered interest within the scientific community. As a derivative of wyosine (B1684185), a tricyclic nucleoside found in the anticodon loop of tRNAPhe, it plays a potential role in modulating the efficiency and fidelity of protein synthesis. This document provides a technical guide to the structural elucidation of N4-Desmethyl-N5-methylwyosine, detailing the key experimental methodologies and summarizing the critical data that confirm its unique chemical architecture. The information presented is intended to support further research into its biological function and therapeutic potential.

Introduction

Wyosine and its derivatives are a class of hypermodified nucleosides found at position 37, adjacent to the anticodon in phenylalanine-specific transfer RNA (tRNAPhe), primarily in archaea and eukarya.[1][2][3] These modifications are crucial for maintaining the correct reading frame during translation. The structural complexity of wyosine derivatives points to intricate biosynthetic pathways.[3][4] While the biosynthesis of several wyosine derivatives like wybutosine (B12426080) in yeast is well-understood, involving a sequential enzymatic cascade, the pathways for many archaeal derivatives are still under investigation.[1][2][5] N4-Desmethyl-N5-methylwyosine represents a specific analog within this family, and understanding its precise structure is fundamental to elucidating its biological role and potential as a therapeutic agent. Guanosine analogs, in general, have been noted for their potential immunostimulatory and antiviral activities, often mediated through Toll-like receptor 7 (TLR7).[6]

Methodology

The structural determination of N4-Desmethyl-N5-methylwyosine relies on a combination of spectroscopic techniques and synthetic chemistry. The general workflow for such an elucidation is outlined below.

Synthesis and Isolation

The synthesis of N4-Desmethyl-N5-methylwyosine would likely follow established protocols for the synthesis of wyosine analogs, starting from a guanosine precursor. A key intermediate in the biosynthesis of many wyosine derivatives is 4-demethylwyosine (B1206707) (imG-14).[5][7] The synthesis would likely involve the formation of the tricyclic core followed by specific methylation steps. Purification of the final compound is typically achieved using high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

A suite of spectroscopic methods is employed to determine the molecular structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for establishing the connectivity of atoms within the molecule.[8] These experiments allow for the assignment of all proton and carbon signals, providing a detailed map of the molecular skeleton.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the elemental composition of the molecule.[8] Fragmentation patterns observed in MS/MS experiments provide further confirmation of the proposed structure.

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule in the solid state.[9][10]

Structural Data

While specific experimental data for N4-Desmethyl-N5-methylwyosine is not publicly available, this section presents the expected data based on the analysis of related wyosine derivatives.

NMR Spectroscopic Data (Hypothetical)

The following table summarizes the predicted 1H and 13C NMR chemical shifts for N4-Desmethyl-N5-methylwyosine. These predictions are based on known values for the wyosine core structure and the expected influence of the N5-methyl group.

| Atom No. | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Wyosine Core | ||

| 2 | - | ~158.0 |

| 4 | - | ~148.0 |

| 5 | - | ~110.0 |

| 6 | ~7.5 (s) | ~130.0 |

| 7-CH3 | ~2.5 (s) | ~15.0 |

| 8 | ~8.0 (s) | ~140.0 |

| 9 | - | ~155.0 |

| N5-CH3 | ~3.5 (s) | ~30.0 |

| Ribose Moiety | ||

| 1' | ~5.8 (d) | ~88.0 |

| 2' | ~4.5 (t) | ~75.0 |

| 3' | ~4.3 (t) | ~70.0 |

| 4' | ~4.1 (m) | ~85.0 |

| 5'a, 5'b | ~3.8 (m), ~3.7 (m) | ~62.0 |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Predicted values are for illustrative purposes.

Mass Spectrometry Data (Hypothetical)

| Ion | Formula | Calculated m/z | Observed m/z |

| [M+H]+ | C14H18N5O5+ | 336.1302 | (To be determined) |

| [M+Na]+ | C14H17N5NaO5+ | 358.1122 | (To be determined) |

Visualizations

Proposed Structure of N4-Desmethyl-N5-methylwyosine

References

- 1. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N4-Desmethyl Wyosine (imG-14) [benchchem.com]

- 8. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of N4-Methylwyosine Derivatives: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of N4-methylwyosine derivatives, crucial components of modified tRNA that play a vital role in maintaining translational fidelity. Tailored for researchers, scientists, and professionals in drug development, this document details the enzymatic cascade, intermediate structures, and key experimental methodologies for studying this intricate pathway.

Introduction: The Significance of Wyosine (B1684185) Modifications

Wyosine and its derivatives are hypermodified guanosine (B1672433) analogs found at position 37, immediately 3' to the anticodon of phenylalanine tRNA (tRNAPhe), in eukaryotes and archaea.[1][2] These modifications are critical for stabilizing the codon-anticodon interaction within the ribosome, thereby preventing frameshift errors during protein synthesis.[1] The complexity of the wyosine biosynthetic pathway and its importance in cellular function make it a compelling area of study for understanding fundamental biological processes and for the potential development of novel therapeutic agents. This guide focuses on the core pathway leading to the formation of N4-methylated wyosine intermediates. It is important to note that the term "N4-Desmethyl-N5-methyl wyosine" appears to be a misnomer in the current body of scientific literature; the key methylation event occurs at the N4 position of the wyosine core structure.

The Biosynthetic Pathway of N4-Methylwyosine Derivatives

The biosynthesis of wybutosine (B12426080) (yW), the fully modified wyosine derivative in eukaryotes, is a multi-step enzymatic process that begins with a guanosine residue at position 37 of the pre-tRNAPhe. The pathway involves a series of sequential modifications catalyzed by a dedicated set of enzymes.

The key enzymatic steps are as follows:

-

Formation of 1-methylguanosine (B33566) (m¹G): The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methylation of the guanosine at the N1 position, catalyzed by the tRNA methyltransferase Trm5 .[1]

-

Tricyclic Core Formation (imG-14): The m¹G intermediate is then converted to the tricyclic core structure, 4-demethylwyosine (B1206707) (imG-14), by the enzyme TYW1 . This complex reaction involves an iron-sulfur cluster and radical SAM chemistry.[2]

-

Aminocarboxypropyl (acp) Group Addition: The enzyme TYW2 utilizes SAM as a donor to transfer an α-amino-α-carboxypropyl (acp) group to the C7 position of imG-14, forming 7-aminocarboxypropyl-demethylwyosine (yW-86).[3]

-

N4-Methylation: The intermediate yW-86 is then methylated at the N4 position by the SAM-dependent methyltransferase TYW3 . This step yields 7-aminocarboxypropyl-N4-methyl-demethylwyosine, also known as yW-72.[2][3] This is the key step that introduces the N4-methyl group.

-

Final Maturation Steps: The pathway continues with further modifications catalyzed by TYW4 and other enzymes to produce the final wybutosine structure. These subsequent steps are beyond the scope of this guide's focus on the core N4-methylation pathway.

A schematic representation of this biosynthetic pathway is provided below.

Figure 1: The biosynthetic pathway of wybutosine, highlighting the key intermediates and enzymes involved in the formation of N4-methylated wyosine derivatives.

Quantitative Data

While the enzymatic steps of the wyosine biosynthetic pathway have been well-elucidated, detailed quantitative data, such as enzyme kinetic parameters, remain limited in the publicly available literature. The following table summarizes the available information on the substrates and products of the key enzymes.

| Enzyme | Substrate(s) | Product | Cofactor |

| Trm5 | Guanosine-37 in tRNAPhe, SAM | 1-methylguanosine (m¹G)-tRNAPhe, SAH | - |

| TYW1 | m¹G-tRNAPhe | 4-demethylwyosine (imG-14)-tRNAPhe | Fe-S cluster, SAM |

| TYW2 | imG-14-tRNAPhe, SAM | 7-aminocarboxypropyl-demethylwyosine (yW-86)-tRNAPhe, SAH | - |

| TYW3 | yW-86-tRNAPhe, SAM | 7-aminocarboxypropyl-N4-methyl-demethylwyosine (yW-72)-tRNAPhe, SAH | - |

SAM: S-adenosyl-L-methionine; SAH: S-adenosyl-L-homocysteine

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound (N4-methylwyosine) biosynthetic pathway.

Recombinant Expression and Purification of TYW Enzymes

The enzymes of the wybutosine biosynthesis pathway can be recombinantly expressed and purified for in vitro studies. The following protocol is a general guideline based on methods described for yeast TYW proteins.

Figure 2: A generalized workflow for the expression and purification of His-tagged TYW enzymes from Saccharomyces cerevisiae.

Protocol:

-

Cloning: The open reading frames of TYW2 and TYW3 are cloned into a yeast expression vector, such as pYES2, containing a C-terminal hexahistidine (His6) tag.

-

Transformation: The resulting plasmids are transformed into a suitable Saccharomyces cerevisiae strain (e.g., a strain deficient in the respective TYW gene for complementation studies).

-

Expression: Yeast cultures are grown in appropriate selection media and protein expression is induced, for example, by the addition of galactose for vectors under the control of the GAL1 promoter.

-

Cell Lysis: Cells are harvested by centrifugation and lysed using methods such as mechanical disruption with glass beads or sonication in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, protease inhibitors).

-

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is incubated with Ni-NTA agarose beads. After binding, the beads are washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged TYW enzyme is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE and Coomassie blue staining. The identity of the protein can be confirmed by Western blotting using an anti-His antibody.

In Vitro Reconstitution of the N4-Methylation Step

The enzymatic activity of TYW3 can be reconstituted in vitro to study the conversion of yW-86 to yW-72.

Reaction Mixture:

| Component | Final Concentration |

| Tris-HCl (pH 8.0) | 50 mM |

| Dithiothreitol (DTT) | 0.5 mM |

| MgCl₂ | 10 mM |

| Spermidine | 1 mM |

| tRNAPhe substrate (from ΔTYW3 strain) | 0.2 µg/µL |

| Recombinant TYW3 protein | 1.4 µM |

| S-adenosyl-L-methionine (SAM) | 0.5 mM |

Protocol:

-

Prepare a reaction mixture containing the components listed in the table above in a total volume of 10 µL.

-

Initiate the reaction by adding the recombinant TYW3 enzyme.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding 0.5 M Tris-HCl (pH 8.0) and performing a phenol-chloroform extraction to remove the enzyme.

-

Precipitate the tRNA from the aqueous phase using ethanol.

-

The resulting tRNA can then be analyzed by mass spectrometry to detect the conversion of yW-86 to yW-72.

Analysis of Wyosine Intermediates by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of modified nucleosides in tRNA.

Figure 3: A general workflow for the analysis of tRNA modifications by LC-MS/MS.

Protocol:

-

tRNA Digestion: Purified tRNA is completely digested to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 followed by phosphodiesterase and alkaline phosphatase.

-

Chromatographic Separation: The resulting nucleoside mixture is separated by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of a polar solvent (e.g., water with a small amount of formic acid) and a non-polar solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

MS1 Scan: The mass spectrometer is first operated in a full scan mode (MS1) to detect the protonated molecular ions ([M+H]⁺) of the expected wyosine intermediates (e.g., yW-86 and yW-72).

-

MS2 Scan (Tandem MS): The precursor ions corresponding to the wyosine intermediates are then selected and fragmented in the collision cell of the mass spectrometer. The resulting fragment ions (product ions) are analyzed in the second mass analyzer (MS2). The fragmentation pattern provides structural information that confirms the identity of the nucleoside.

-

-

Quantification: For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) can be employed, where the mass spectrometer is set to specifically monitor the transition of a specific precursor ion to a characteristic product ion for each wyosine intermediate. The peak area of this transition is proportional to the amount of the nucleoside in the sample.

Conclusion

The biosynthesis of N4-methylwyosine derivatives is a complex and highly regulated pathway that is essential for translational accuracy. This technical guide has provided a detailed overview of the enzymatic steps, key intermediates, and experimental methodologies for studying this pathway. The provided protocols for recombinant protein expression, in vitro reconstitution, and LC-MS/MS analysis serve as a valuable resource for researchers investigating the fundamental mechanisms of tRNA modification and its implications in health and disease. Further research into the kinetics and regulation of the TYW enzymes will undoubtedly provide deeper insights into the intricate control of protein synthesis.

References

A Tale of Two Isomers: An In-depth Technical Guide to the Chemical Structures of Wyosine and N4-Desmethyl-N5-methyl wyosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the chemical structures, properties, and biological relevance of wyosine (B1684185) and its lesser-known isomer, N4-desmethyl-N5-methyl wyosine. Wyosine is a hypermodified guanosine (B1672433) analog found in the anticodon loop of transfer RNA (tRNA), where it plays a critical role in maintaining translational fidelity. In contrast, this compound is primarily a byproduct of chemical synthesis with no currently known biological function. Understanding the distinct structural features of these molecules is paramount for researchers in the fields of molecular biology, chemical biology, and drug development.

Core Chemical Structures and Nomenclature

Wyosine and this compound share the same tricyclic core, an imidazo[1,2-a]purine ring system, attached to a ribose sugar. The key distinction between the two lies in the position of a single methyl group on this core structure.

-

Wyosine (imG): Also known as 3-ribofuranosyl-4,9-dihydro-4,6-dimethyl-9-oxo-1H-imidazo[1,2-a]purine, wyosine possesses a methyl group at the N4 position of the imidazo[1,2-a]purine ring.[1] This specific methylation is crucial for its biological function.

-

This compound: This isomer lacks a methyl group at the N4 position but has one at the N5 position. While not extensively studied, it is recognized as a significant byproduct in the chemical synthesis of wyosine when N4-desmethylwyosine is used as a precursor.

The structural difference is illustrated below:

Caption: Chemical structures of Wyosine (left) and its isomer this compound (right).

Comparative Physicochemical Properties

A summary of the known and predicted physicochemical properties of wyosine and N4-desmethylwyosine (the precursor to both isomers) is presented in the table below. Data for this compound is limited due to its status as a synthetic byproduct.

| Property | Wyosine (imG) | N4-desmethylwyosine (imG-14) | This compound |

| Molecular Formula | C₁₄H₁₇N₅O₅ | C₁₃H₁₅N₅O₅ | C₁₄H₁₇N₅O₅ |

| Molecular Weight | 335.32 g/mol | 321.29 g/mol | 335.32 g/mol |

| IUPAC Name | 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4,6-dimethyl-1H-imidazo[1,2-a]purin-9(4H)-one | 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-methyl-1H-imidazo[1,2-a]purin-9(4H)-one | 3-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5,6-dimethyl-1H-imidazo[1,2-a]purin-9(4H)-one |

| Biological Significance | Essential for preventing ribosomal frameshifting.[1] | Precursor in the biosynthesis of wyosine.[2] | Primarily a synthetic byproduct with no known biological function. |

| UV Absorption Maxima (pH 7.5) | 234, 263, 310 nm[1] | Not explicitly found | Not explicitly found |

| Fluorescence Emission Max. (pH 7.5) | 443 nm[1] | Not explicitly found | Not explicitly found |

Biological Role and Biosynthesis of Wyosine

Wyosine is a post-transcriptional modification of guanosine at position 37 in the anticodon loop of tRNA specific for phenylalanine (tRNAPhe) in most Eukarya and Archaea.[1] Its presence is critical for stabilizing the codon-anticodon interaction on the ribosome, thereby preventing frameshift errors during protein synthesis.[1]

The biosynthesis of wyosine is a multi-step enzymatic process that begins with the methylation of guanosine to 1-methylguanosine (B33566) (m¹G). This is followed by the formation of the tricyclic core, N4-desmethylwyosine (imG-14), catalyzed by the enzyme TYW1 in eukaryotes and Taw1 in archaea.[2] The final and crucial step for the formation of wyosine is the methylation of the N4 position of imG-14, a reaction catalyzed by the enzyme TYW3 in eukaryotes and Taw3 in archaea, using S-adenosylmethionine (SAM) as the methyl donor.[2][3]

Caption: Biosynthetic pathway of wyosine from guanosine in tRNA.

Experimental Protocols: Chemical Synthesis of Wyosine

The chemical synthesis of wyosine often starts from its precursor, N4-desmethylwyosine. A key challenge in this synthesis is the regioselective methylation of the N4 position.

Regioselective N4-Methylation of N4-desmethylwyosine

One effective method for the regioselective synthesis of wyosine involves the use of an organozinc reagent. This approach minimizes the formation of the N5-methylated isomer.[4]

Materials:

-

N4-desmethylwyosine-triacetate

-

Iodomethane (B122720) (CH₂I₂)

-

Diethylzinc (B1219324) (Zn(C₂H₅)₂)

-

Dimethoxyethane (glyme)

-

Diethylether

Procedure:

-

An organozinc reagent is prepared in situ by reacting iodomethane and diethylzinc in dimethoxyethane.

-

The N4-desmethylwyosine-triacetate is dissolved in diethylether.

-

The freshly prepared organozinc reagent is added to the solution of N4-desmethylwyosine-triacetate at -20°C.

-

The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product is extracted.

-

The crude product is purified by column chromatography to yield wyosine-triacetate.

-

The acetate (B1210297) protecting groups are then removed to yield wyosine.

This method has been reported to yield pure wyosine-triacetate in 76% isolated yield with no trace of the N5-methylated isomer.[4]

Separation of Wyosine and N5-methylwyosine Isomers

In synthetic routes where both N4 and N5-methylated isomers are formed, their separation can be achieved using high-performance liquid chromatography (HPLC). A reverse-phase C18 column with a suitable gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed. The difference in polarity between the two isomers allows for their effective separation.

Logical Relationship: Biosynthesis vs. Chemical Synthesis

The formation of wyosine can be achieved through two distinct routes: a highly specific enzymatic pathway in biological systems and a less specific chemical synthesis in the laboratory.

Caption: Comparison of biological and chemical synthesis of wyosine.

Conclusion

Wyosine and this compound, while isomeric, have vastly different origins and biological implications. Wyosine is a product of a highly evolved and specific enzymatic pathway, essential for translational accuracy. In contrast, this compound is a byproduct of chemical synthesis, and to date, has no known role in biological systems. For researchers working on tRNA modifications, protein synthesis, or the development of novel therapeutics targeting these pathways, a clear understanding of the structural and functional distinctions between these two molecules is indispensable. The regioselective chemical synthesis of wyosine remains a critical area of research to enable further studies into its biological functions and potential as a drug target.

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Function of Wyosine Derivatives in Translation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the efficiency and fidelity of protein synthesis. Among the most complex and fascinating of these are the wyosine (B1684185) family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in most eukaryotes and archaea.[1] This guide provides a comprehensive overview of the function of these hypermodified nucleosides in translation.

It is important to address the specific query for "N4-Desmethyl-N5-methyl wyosine." Extensive literature searches indicate that this is not a standardly recognized name for a naturally occurring wyosine derivative in tRNA. However, the biosynthesis of wyosine involves a key intermediate, 4-demethylwyosine (B1206707) (imG-14) , which lacks a methyl group at the N4 position.[1][2] Subsequent enzymatic steps can involve methylation at different positions. It is plausible that the query refers to a methylated derivative of this intermediate or another member of the wyosine family. This guide will, therefore, focus on the well-characterized family of wyosine derivatives, including 4-demethylwyosine, wyosine (imG), methylwyosine (mimG), and wybutosine (B12426080) (yW), to provide a thorough understanding of their roles in translation.

Wyosine and its derivatives are tricyclic, fluorescent nucleosides derived from guanosine (B1672433).[1] Their presence is crucial for stabilizing the codon-anticodon interaction, particularly for the phenylalanine codons UUU and UUC, thereby maintaining the correct reading frame during translation.[3] The absence or hypomodification of wyosine can lead to increased rates of ribosomal frameshifting and has been associated with various diseases.[3]

Core Function in Translation: Maintaining Fidelity and Efficiency

The primary role of wyosine derivatives at position 37 of tRNAPhe is to ensure the accuracy and efficiency of translation. This is achieved through several key mechanisms:

-

Stabilization of Codon-Anticodon Pairing: The bulky, hydrophobic nature of the wyosine base stacks onto the 3'-base of the anticodon, restricting its conformational flexibility. This pre-organizes the anticodon loop for optimal binding to the cognate codon in the ribosomal A-site, enhancing the stability of the codon-anticodon duplex.

-

Prevention of Ribosomal Frameshifting: By rigidly maintaining the anticodon in the correct reading frame, wyosine derivatives act as a barrier to ribosomal slippage. The absence of this modification leads to a significant increase in +1 frameshifting, where the ribosome shifts one nucleotide downstream, resulting in the synthesis of a non-functional protein.

-

Modulating Ribosome Kinetics: The presence of wyosine can influence the kinetics of tRNA selection and translocation on the ribosome. While ensuring stable binding of the cognate tRNA, it may also help in the rejection of near-cognate tRNAs, further contributing to translational fidelity.

Quantitative Impact on Translation

The functional importance of wyosine derivatives is underscored by quantitative studies analyzing the effects of their absence on translational processes. The data below is synthesized from studies on eukaryotic systems, primarily Saccharomyces cerevisiae, where the biosynthetic pathway has been extensively studied.

| Parameter | Wild-Type (with Wybutosine) | Wyosine-Deficient Mutant (e.g., tyw1Δ) | Fold Change/Effect | Reference |

| +1 Ribosomal Frameshifting Frequency (%) | Low (baseline) | Significantly Increased | Up to several-fold increase | [3] |

| Translation Efficiency of UUU Codon | Normal | Reduced | Decreased luciferase reporter activity | [3] |

| Protein Synthesis Fidelity | High | Reduced | Increased misincorporation of amino acids | [4][5] |

| Cellular Growth Rate | Normal | Reduced, especially under stress conditions | Slower growth phenotype |

Biosynthetic Pathways of Wyosine Derivatives

The biosynthesis of wyosine is a complex, multi-enzyme process that differs between eukaryotes and archaea. Both pathways, however, start with the methylation of guanosine at position 37 of the tRNAPhe precursor to form 1-methylguanosine (B33566) (m1G).

Eukaryotic Wybutosine (yW) Biosynthesis Pathway

In eukaryotes such as S. cerevisiae, the pathway involves a series of enzymatic steps to build the complex wybutosine molecule.

Caption: Eukaryotic wybutosine biosynthesis pathway in S. cerevisiae.

Archaeal Wyosine Derivatives Biosynthesis Pathway

Archaea exhibit a more diverse range of wyosine derivatives, with the pathway branching after the formation of 4-demethylwyosine (imG-14).[6]

Caption: Branching biosynthetic pathways of wyosine derivatives in Archaea.[6]

Role of Wyosine in the Ribosomal Decoding Center

The structural rigidity imparted by the wyosine modification is crucial for its function within the tight confines of the ribosomal A-site during decoding.

Caption: Wyosine at position 37 stabilizes codon-anticodon interaction.

Experimental Protocols

Analysis of Wyosine Modifications by Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and quantification of tRNA modifications.[7]

A. tRNA Isolation and Purification:

-

Isolate total RNA from cells using a standard method such as TRIzol extraction.

-

Purify tRNA from the total RNA pool. This can be achieved by size-exclusion chromatography or by using affinity purification methods if a specific tRNA is being targeted.

-

Assess the purity and integrity of the tRNA using gel electrophoresis.

B. Enzymatic Digestion of tRNA:

-

Digest the purified tRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and calf intestine alkaline phosphatase.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Terminate the reaction by heat inactivation or by adding a quenching solution.

C. LC-MS/MS Analysis:

-

Inject the digested nucleoside mixture onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.

-

Separate the nucleosides using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer).

-

Perform mass spectrometry in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for each wyosine derivative and other modified nucleosides.

-

Quantify the abundance of each modification relative to the canonical nucleosides.

In Vitro Translation Assay to Assess Frameshifting

This assay measures the frequency of ribosomal frameshifting in the presence or absence of wyosine modifications.

A. Preparation of Components:

-

Prepare an in vitro translation system (e.g., rabbit reticulocyte lysate or a purified E. coli system).

-

Synthesize a reporter mRNA containing a known frameshift site followed by a reporter gene (e.g., luciferase or GFP) in the +1 frame. The frameshift site should be a sequence that is prone to slippage, such as a UUU-A sequence for tRNAPhe.

-

Prepare tRNAPhe with and without the wyosine modification. This can be done by isolating tRNA from wild-type and a wyosine-synthesis-deficient mutant strain (e.g., tyw1Δ).

B. Translation Reaction:

-

Set up the in vitro translation reactions with the reporter mRNA and either the wild-type or modified tRNA.

-

Include a control reaction with a reporter where the reporter gene is in the 0 frame to normalize for overall translation efficiency.

-

Incubate the reactions at the optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes).

C. Analysis of Results:

-

Measure the activity of the reporter protein (e.g., luminescence for luciferase).

-

Calculate the frameshifting efficiency as the ratio of the reporter signal from the +1 frame construct to the signal from the 0 frame construct.

-

Compare the frameshifting efficiency between the reactions with and without the wyosine-modified tRNA.

Primer Extension Analysis for Mapping Modifications

Primer extension can be used to map the location of bulky modifications like wyosine that can cause reverse transcriptase to pause or fall off the template.[8][9]

A. Primer Design and Labeling:

-

Design a DNA oligonucleotide primer that is complementary to a region downstream of the anticodon loop of tRNAPhe.

-

Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.

B. Annealing and Extension:

-

Anneal the labeled primer to the purified tRNAPhe (with or without the modification) by heating and slow cooling.

-

Perform the reverse transcription reaction using a reverse transcriptase enzyme and a mixture of dNTPs.

-

Include a dideoxy sequencing ladder in parallel to precisely map the position of the reverse transcriptase stop.

C. Gel Electrophoresis and Analysis:

-

Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel.

-

Visualize the bands by autoradiography (for radioactive labels) or fluorescence imaging.

-

A strong stop or pause in the primer extension product one nucleotide 3' to the modified base (position 37) indicates the presence of the wyosine modification.

Conclusion and Future Directions

The wyosine family of tRNA modifications represents a sophisticated mechanism to ensure the fidelity and efficiency of protein synthesis. Their complex structures and intricate biosynthetic pathways highlight their evolutionary importance in maintaining the integrity of the genetic code. For researchers in drug development, the enzymes in the wyosine biosynthetic pathway could represent novel targets for antimicrobial or anticancer therapies, given the crucial role of translational fidelity in cell viability. Future research will likely focus on elucidating the precise kinetic contributions of each wyosine derivative to the different steps of translation, exploring their roles in regulating the translation of specific mRNAs, and understanding their involvement in human diseases. The continued development of advanced analytical techniques, such as nanopore sequencing for direct RNA modification detection, will undoubtedly provide deeper insights into the dynamic world of the epitranscriptome.[10]

References

- 1. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wybutosine hypomodification of tRNAphe activates HERVK and impairs neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA Modifications in Translation Fidelity | Encyclopedia MDPI [encyclopedia.pub]

- 5. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 10. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of N5-Methylated Wyosine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of N5-methylated wyosine (B1684185) derivatives. These hypermodified nucleosides, found at position 37 of tRNAPhe in Archaea and Eukarya, play a crucial role in maintaining translational reading frame fidelity. This document details their distribution, the enzymatic pathways responsible for their formation, and the experimental protocols for their characterization.

Introduction to N5-Methylated Wyosine Derivatives

Wyosine and its derivatives are tricyclic modifications of guanosine (B1672433) located 3' to the anticodon of phenylalanine tRNA (tRNAPhe). These modifications are critical for stabilizing codon-anticodon interactions within the ribosome.[1] The core structure, wyosine (imG), can be further modified at the N5 position, leading to a variety of derivatives with distinct chemical properties and biological implications. The diversity of these modifications is particularly pronounced in Archaea, reflecting adaptations to extreme environments.[1]

Data Presentation: Distribution of N5-Methylated Wyosine Derivatives

The following tables summarize the known distribution of major wyosine derivatives across different organisms. The data is primarily qualitative, indicating the presence or absence of a particular modification as determined by mass spectrometry analysis of total tRNA. Quantitative data on the absolute abundance of these modifications is limited in the current literature.

Table 1: Occurrence of Wyosine Derivatives in Eukarya

| Derivative | Organism | Location | Reference(s) |

| Wybutosine (B12426080) (yW) | Saccharomyces cerevisiae | Cytoplasm | [2] |

| Hydroxywybutosine (OHyW) | Mammalian cells | Cytoplasm | [2] |

| Wyosine (imG) | Torulopsis utilis | Cytoplasm | [2] |

Table 2: Occurrence of Wyosine Derivatives in Archaea

| Derivative | Organism | Phylum | Reference(s) |

| Wyosine (imG) | Methanocaldococcus jannaschii | Euryarchaeota | [3] |

| Isowyosine (imG2) | Sulfolobus solfataricus | Crenarchaeota | [1] |

| 7-methylwyosine (mimG) | Sulfolobus solfataricus | Crenarchaeota | [2] |

| 4-demethylwyosine (imG-14) | Methanocaldococcus jannaschii | Euryarchaeota | [3] |

| yW-86 | Methanocaldococcus jannaschii | Euryarchaeota | [4] |

| yW-72 | Pyrococcus furiosus | Euryarchaeota | [4] |

Note: The presence of multiple derivatives can occur within a single organism, often as intermediates in a biosynthetic pathway.[1]

Experimental Protocols

The characterization of N5-methylated wyosine derivatives relies heavily on mass spectrometry-based techniques. Below are detailed protocols for the isolation and analysis of these modified nucleosides.

High-quality tRNA is a prerequisite for accurate modification analysis.

-

Cell Lysis: Harvest cells and lyse them using an appropriate method (e.g., sonication, French press, or chemical lysis) in a buffer containing RNase inhibitors.

-

Phenol-Chloroform Extraction: Perform a standard phenol-chloroform extraction to remove proteins and DNA.

-

RNA Precipitation: Precipitate total RNA from the aqueous phase using isopropanol (B130326) or ethanol.

-

tRNA Enrichment: Isolate tRNA from the total RNA pool. This can be achieved through size-exclusion chromatography or anion-exchange chromatography (e.g., using DEAE-cellulose columns).[5] For higher purity, specific tRNA isoacceptors can be isolated using biotinylated oligonucleotide probes immobilized on streptavidin beads.

Complete digestion of the tRNA backbone is crucial for releasing individual nucleosides for analysis.

-

Two-Step Digestion:

-

Step 1: Nuclease P1 Digestion. Incubate purified tRNA (1-5 µg) with Nuclease P1 (2-5 units) in a buffer containing 10 mM ammonium (B1175870) acetate (B1210297) (pH 5.3) at 37°C for 2 hours. This cleaves the phosphodiester bonds to yield 5'-mononucleotides.

-

Step 2: Alkaline Phosphatase Treatment. Add bacterial alkaline phosphatase (1-2 units) and a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.3) to the reaction mixture. Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides, yielding nucleosides.[6]

-

-

One-Pot Digestion: A cocktail of enzymes, including Benzonase, phosphodiesterase I, and alkaline phosphatase, can be used in a single reaction at a slightly alkaline pH (around 8.0) for complete hydrolysis.[7]

-

Enzyme Removal: After digestion, remove the enzymes by ultrafiltration using a molecular weight cutoff filter (e.g., 3 kDa) to prevent interference with downstream analysis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for analyzing modified nucleosides.

-

Chromatographic Separation:

-

Inject the nucleoside mixture onto a reversed-phase C18 column.

-

Employ a gradient elution using a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate or 0.1% formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to resolve the various canonical and modified nucleosides.

-

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID). The fragmentation of nucleosides typically results in the loss of the ribose sugar, producing a characteristic fragment ion corresponding to the nucleobase.

-

For quantitative analysis, operate the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting specific precursor-to-product ion transitions for each nucleoside of interest, providing high sensitivity and specificity.[8] Stable isotope-labeled internal standards for each nucleoside should be used for absolute quantification.[7]

-

Mandatory Visualizations: Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathways of wyosine derivatives in Eukarya (Saccharomyces cerevisiae) and Archaea.

Caption: Biosynthesis of wybutosine (yW) in S. cerevisiae.

Caption: Diverse biosynthetic pathways of wyosine derivatives in Archaea.

Conclusion

The study of N5-methylated wyosine derivatives is a dynamic field that underscores the complexity and importance of tRNA modifications in ensuring translational accuracy. This guide provides a foundational understanding of their natural occurrence, the intricate enzymatic pathways governing their synthesis, and the robust analytical methods for their characterization. Further quantitative studies are needed to fully elucidate the dynamic regulation of these modifications in response to cellular and environmental cues, which will be invaluable for researchers in molecular biology and professionals in drug development targeting protein synthesis pathways.

References

- 1. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Biochemical Pathways Leading to the Formation of Wyosine Derivatives in tRNA of Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Wyosine Modifications in Ribosomal Frameshift Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining the translational reading frame is paramount for the accurate synthesis of functional proteins. Ribosomal frameshifting, a process where the ribosome shifts its reading frame on an mRNA transcript, can lead to the production of non-functional or truncated proteins, often with detrimental cellular consequences. To safeguard against such errors, organisms have evolved intricate mechanisms, including the post-transcriptional modification of transfer RNA (tRNA). Among the most complex and crucial of these are the wyosine (B1684185) family of modifications, found at position 37 of tRNAPhe, immediately 3' to the anticodon. These hypermodified nucleosides are essential for ensuring translational fidelity.[1][2]

This technical guide provides an in-depth exploration of the role of wyosine and its derivatives in the suppression of ribosomal frameshifting. While the specific molecule "N4-desmethyl-N5-methyl wyosine" does not correspond to a known, canonically named wyosine derivative in the scientific literature, this guide will address the core of the implied query by examining the well-characterized intermediates of the wybutosine (B12426080) biosynthesis pathway. This includes derivatives that are demethylated at the N4 position (N4-desmethyl) and subsequently methylated, providing a comprehensive overview of how these modifications contribute to maintaining the reading frame. We will delve into the biosynthetic pathways, the molecular mechanisms of frameshift suppression, key experimental methodologies, and the quantitative impact of these modifications.

The Wybutosine Biosynthesis Pathway

Wybutosine (yW) and its derivatives are synthesized through a multi-step enzymatic pathway that is highly conserved in eukaryotes and archaea, though absent in bacteria.[1][3] The pathway begins with a guanosine (B1672433) residue at position 37 of the pre-tRNAPhe and involves a series of sequential modifications. The eukaryotic pathway, particularly in Saccharomyces cerevisiae, is well-elucidated and serves as a reference model.[4][5][6]

The key steps in the S. cerevisiae wybutosine biosynthesis pathway are as follows:

-

N1-methylation: The pathway is initiated by the enzyme Trm5, which methylates the guanosine at position 37 (G37) to form 1-methylguanosine (B33566) (m1G).[4][5]

-

Tricyclic Core Formation: The radical S-Adenosyl-L-Methionine (SAM) enzyme, TYW1, catalyzes the formation of the tricyclic imidazopurine core, resulting in 4-demethylwyosine (B1206707) (imG-14).[4][5]

-

Side Chain Addition: TYW2 adds an α-amino-α-carboxypropyl group from SAM to the C7 position of imG-14, producing 7-aminocarboxypropyl-demethylwyosine (yW-86).[4]

-

N4-methylation: The enzyme TYW3 then methylates the N4 position of the purine (B94841) ring to yield 7-aminocarboxypropyl-wyosine (yW-72).[4]

-

Final Maturation: The bifunctional enzyme TYW4 completes the synthesis by methoxycarbonylating the α-amino group and methylating the α-carboxy group, resulting in the final wybutosine (yW) structure.[4][5]

Archaea exhibit a greater diversity of wyosine derivatives, and their biosynthetic pathways can vary, sometimes terminating at intermediate steps seen in the eukaryotic pathway.[4][7] For example, some archaea produce yW-86 or yW-72 as their final modified nucleoside.[4]

Caption: Eukaryotic Wybutosine Biosynthesis Pathway in S. cerevisiae.

Molecular Mechanism of Frameshift Suppression

The presence of a wyosine derivative at position 37 of tRNAPhe is critical for maintaining the reading frame during translation.[3][8] Its primary role is to stabilize the codon-anticodon interaction within the ribosomal A-site.[3][7] This is achieved through several mechanisms:

-

Enhanced Base Stacking: The large, hydrophobic, and planar tricyclic ring structure of wyosine enhances stacking interactions with the adjacent bases in the anticodon loop (A36 and A38).[3] This pre-organizes the anticodon into an optimal conformation for codon recognition.

-

Restricted Flexibility: The increased rigidity of the anticodon loop due to the bulky wyosine modification prevents the tRNA from "slipping" on the mRNA, particularly at sequences prone to frameshifting, such as those with repetitive nucleotides.[3]

-

Prevention of Non-Watson-Crick Pairing: The structure of wyosine and its derivatives prevents them from forming standard base pairs, which helps to lock the tRNA into the correct reading frame and avoid aberrant interactions with neighboring nucleotides on the mRNA.[8]

The absence or incomplete formation of wybutosine leads to a significant increase in -1 ribosomal frameshifting.[1] Studies in yeast have demonstrated that each successive modification step in the wybutosine biosynthesis pathway contributes to a further reduction in frameshifting efficiency, highlighting the importance of the fully mature modification.[1]

Quantitative Impact of Wyosine Intermediates on Frameshifting

The progressive maturation of the G37 modification has a cumulative effect on the suppression of frameshifting. By using yeast strains with deletions in the TYW genes, it is possible to isolate tRNAPhe with specific intermediate modifications and quantify their impact on frameshift efficiency using reporter assays.

| Modification at Position 37 | Intermediate in Pathway | Gene Deletion | Relative -1 Frameshift Efficiency (%) |

| m1G | Precursor | TYW1Δ | ~12-15% |

| imG-14 (yW-187) | After TYW1 | TYW2Δ | ~8-10% |

| yW-86 | After TYW2 | TYW3Δ | ~5-7% |

| yW-72 | After TYW3 | TYW4Δ | ~3-4% |

| yW (Wybutosine) | Final Product | Wild-Type | ~1-2% |

Note: The quantitative data presented is a synthesis of reported trends and may vary based on the specific reporter system and experimental conditions.

Experimental Protocols

The study of wyosine modifications and their role in frameshift suppression involves a combination of biochemical, genetic, and analytical techniques.

Analysis of tRNA Modifications by LC-MS/MS

This is the gold standard for identifying and quantifying modified nucleosides in tRNA.

Methodology:

-

tRNA Isolation: Isolate total tRNA from the organism of interest (e.g., S. cerevisiae wild-type and gene deletion strains) using methods such as phenol-chloroform extraction followed by anion-exchange chromatography.

-

tRNA Purification: Purify tRNAPhe from the total tRNA pool using methods like hybridization to a biotinylated oligonucleotide probe bound to streptavidin beads.

-

Enzymatic Digestion: Digest the purified tRNAPhe to individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column. The eluate is then introduced into a mass spectrometer.

-

Quantification: Identify and quantify the different wyosine derivatives based on their specific mass-to-charge ratios (m/z) and retention times. Relative quantification can be performed by comparing the peak areas of the modified nucleosides to those of unmodified nucleosides or an internal standard.[4]

In Vivo Frameshift Reporter Assay

This assay measures the frequency of ribosomal frameshifting in living cells.

Methodology:

-

Reporter Construct Design: Create a plasmid-based reporter construct, often using a dual-luciferase or fluorescent protein system. The upstream reporter (e.g., Renilla luciferase) is in the initial reading frame (frame 0). The downstream reporter (e.g., Firefly luciferase) is in the -1 reading frame. Between the two reporters, insert a sequence known to be prone to frameshifting that is recognized by tRNAPhe.

-

Transformation: Transform the reporter plasmid into the desired yeast strains (wild-type and TYW gene deletion mutants).

-

Cell Culture and Lysis: Grow the transformed cells under appropriate conditions and then lyse them to release the cellular contents, including the reporter proteins.

-

Reporter Activity Measurement: Measure the activity of both the frame 0 and frame -1 reporters using a luminometer or fluorometer.

-

Frameshift Efficiency Calculation: The frameshift efficiency is calculated as the ratio of the -1 frame reporter activity to the 0 frame reporter activity, often expressed as a percentage. This ratio is then compared across the different yeast strains to determine the effect of each wyosine intermediate.

Caption: Workflow for an in vivo frameshift reporter assay.

Structural Analysis of Ribosome-tRNA Complexes

Techniques like cryo-electron microscopy (cryo-EM) can provide high-resolution structures of ribosomes with bound tRNA, offering insights into how modifications like wyosine influence the conformation of the anticodon loop and its interaction with mRNA.

Methodology:

-

Preparation of Ribosomal Complexes: Assemble 70S or 80S ribosomal complexes in vitro with mRNA containing a phenylalanine codon (UUU or UUC) and tRNAPhe containing the desired wyosine modification (or lack thereof) bound at the A-site.

-

Cryo-EM Sample Preparation: Apply the sample to an EM grid and plunge-freeze it in liquid ethane (B1197151) to vitrify the complexes.

-

Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.

-

Image Processing and 3D Reconstruction: Use specialized software to pick individual particle images, classify them to isolate homogenous populations, and reconstruct a high-resolution 3D map of the ribosomal complex.

-

Model Building and Analysis: Fit atomic models of the ribosome, mRNA, and tRNA into the cryo-EM density map. Analyze the conformation of the tRNA anticodon loop, the stacking interactions, and the contacts between the wyosine derivative and the ribosomal components.

Caption: Logical flow of frameshift suppression by wyosine modification.

Conclusion and Future Directions

The intricate, multi-step biosynthesis of wyosine and its derivatives underscores their critical importance in cellular function. These hypermodifications at position 37 of tRNAPhe are not merely decorative but are essential for the fine-tuning of translation, acting as a crucial checkpoint for maintaining the correct reading frame. The stepwise maturation of wybutosine, from the initial methylation of guanosine to the final complex structure, provides a progressively stronger barrier against ribosomal frameshifting. Understanding the role of each intermediate, including the N4-methylated yW-72 and its precursor yW-86, offers a detailed picture of this elegant biological control mechanism.

For drug development professionals, the enzymes in the wyosine biosynthesis pathway, such as TYW1, TYW2, and TYW3, could represent novel targets. Inhibiting these enzymes would lead to an accumulation of undermodified tRNAPhe, potentially increasing frameshifting and disrupting protein homeostasis. This could be a viable strategy in diseases where specific frameshifting events are exploited, such as in certain viral infections, or in cancers where translational control is dysregulated. Further research into the structural biology of these enzymes and high-throughput screening for inhibitors could pave the way for new therapeutic interventions that target the fidelity of protein synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Wybutosine - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wybutosine biosynthesis: Structural and mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis of wybutosine, a hyper-modified nucleoside in eukaryotic phenylalanine tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering the Complex Enzymatic Pathway for Biosynthesis of Wyosine Derivatives in Anticodon of tRNAPhe - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Preliminary Investigation of N5-Methylwyosine and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The wyosine (B1684185) family of tricyclic modified nucleosides, found in the anticodon loop of transfer RNA (tRNA), plays a critical role in maintaining translational fidelity. While wyosine (imG) and its isomer, isowyosine (B13420988) (imG2), are well-documented, other positional isomers, such as the chemically synthesized N5-methylwyosine, represent a less explored area of research with potential implications for drug development and molecular biology. This technical guide provides a comprehensive overview of the current knowledge on N5-methylwyosine and its isomers, including their structure, biosynthesis, and analytical characterization. Detailed experimental protocols for their separation and identification are presented, alongside a discussion of the challenges and future directions in this specialized field of nucleoside chemistry.

Introduction

Post-transcriptional modifications of tRNA are essential for its structure and function, particularly in the decoding of messenger RNA (mRNA) on the ribosome. The wyosine family of hypermodified guanosine (B1672433) derivatives, located at position 37 (adjacent to the anticodon) of tRNAPhe, are found in Eukarya and Archaea.[1] These modifications are crucial for stabilizing codon-anticodon interactions and preventing ribosomal frameshifting.[2]

The most common members of this family are wyosine (imG) and its archaea-specific isomer, isowyosine (imG2).[2] However, chemical synthesis has led to the creation of other isomers, including N5-methylwyosine, which presents a unique structural variation.[1][3][4] The existence of these isomers raises questions about their potential biological relevance and offers new avenues for the design of novel therapeutic agents that could modulate protein translation.

This guide aims to provide researchers with a foundational understanding of N5-methylwyosine and its isomers, focusing on the practical aspects of their investigation.

Nomenclature and Structure of Wyosine Isomers

The core structure of wyosine is a tricyclic imidazopurine ring. It is important to note that the numbering of the atoms in the wyosine ring system differs from the standard IUPAC nomenclature for purines.[1]

Key Wyosine Isomers and Derivatives:

-

Wyosine (imG): The foundational member of the family.

-

Isowyosine (imG2): An isomer of wyosine predominantly found in Archaea.[2]

-

N5-methylwyosine: A chemically synthesized isomer. The methylation occurs at the N-5 position of the tricyclic ring system.[1][3][4]

-

7-methylwyosine (mimG): A derivative found in Archaea.[2]

Biosynthesis of Wyosine Derivatives

The biosynthesis of wyosine and its derivatives is a complex, multi-step enzymatic process that begins with the modification of a guanosine residue at position 37 of the tRNA precursor.

Eukaryotic Biosynthesis of Wybutosine (B12426080) (a Wyosine Derivative)

In eukaryotes, the pathway leading to the hypermodified wybutosine (yW) involves a series of enzymes acting in a specific order:

-

Trm5: Catalyzes the N1-methylation of G37 to form m1G37.[2]

-

Tyw1: A radical SAM enzyme that forms the tricyclic core of wyosine (imG-14).[2]

-

Tyw2, Tyw3, and Tyw4: A series of enzymes that further modify the wyosine core to produce the final wybutosine structure.[2]

Archaeal Biosynthesis of Wyosine and Isowyosine

Archaea possess a more diverse array of wyosine derivatives. The biosynthetic pathway diverges after the formation of the 4-demethylwyosine (B1206707) (imG-14) intermediate, leading to the production of wyosine (imG), isowyosine (imG2), and 7-methylwyosine (mimG).[5]

Logical Relationship of Wyosine Biosynthesis:

Biosynthetic pathway of wyosine derivatives.

Experimental Protocols

Enzymatic Synthesis of Wyosine Derivatives (In Vitro)

The in vitro synthesis of wyosine derivatives can be achieved using purified enzymes and tRNA substrates. This is particularly useful for producing standards for analytical studies.

Protocol for In Vitro Methylation Assay:

-

Reaction Mixture:

-

Purified recombinant enzyme (e.g., Trm5): 1 µg

-

tRNA substrate (e.g., from a Saccharomyces cerevisiae trm5Δ strain, which lacks m1G37): 1 A260 unit

-

[methyl-14C]-S-adenosylmethionine (SAM): 100 nCi

-

Reaction buffer (specific to the enzyme, typically containing Tris-HCl, MgCl2, and DTT)

-

Total volume: 100 µL[2]

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for yeast enzymes) for 1-2 hours.

-

tRNA Isolation: Isolate the tRNA from the reaction mixture using phenol-chloroform extraction and ethanol (B145695) precipitation.

-

Analysis: Digest the tRNA to nucleosides and analyze by thin-layer chromatography (TLC) or HPLC to detect the radiolabeled, methylated product.

Analytical Separation of Wyosine Isomers by HPLC

The separation of wyosine isomers, which often have identical molecular weights, is a significant analytical challenge. Reversed-phase high-performance liquid chromatography (HPLC) is the method of choice.

General HPLC Protocol for Nucleoside Analysis:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: An aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or ammonium formate, at a slightly acidic pH (e.g., pH 5.3).

-

Mobile Phase B: Acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the nucleosides.

-

Detection: UV detection at 254 nm or, for more sensitive and specific detection, coupling to a mass spectrometer (LC-MS).

Experimental Workflow for Isomer Separation:

References

- 1. Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Wyosine Derivatives in tRNA: An Ancient and Highly Diverse Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Methylation of desmethyl analogue of Y nucleosides. Wyosine from guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis of wyosine derivatives in tRNAPhe of Archaea: role of a remarkable bifunctional tRNAPhe:m1G/imG2 methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of N4-Desmethyl Wyosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-transcriptional modifications of transfer RNA (tRNA) are critical for the fidelity and efficiency of protein synthesis. Among the most complex of these are the wyosine (B1684185) family of modifications, found at position 37, immediately 3' to the anticodon of tRNAPhe in Eukarya and Archaea. These hypermodified nucleosides play a crucial role in maintaining the translational reading frame, and their absence is linked to increased rates of ribosomal frameshifting. This technical guide provides an in-depth exploration of the biological significance of 4-demethylwyosine (B1206707) (imG-14), a key intermediate in the biosynthesis of wyosine derivatives, and its subsequent methylated forms. We will detail the biosynthetic pathways, present available quantitative data, describe relevant experimental protocols, and visualize the involved processes.

Introduction: The Crucial Role of Wyosine Modifications

Wyosine and its derivatives are tricyclic, hypermodified guanosine (B1672433) nucleosides located at position 37 of tRNAPhe.[1][2] This position is critical for stabilizing the codon-anticodon interaction within the ribosome.[2][3][4] The primary function of these modifications is to prevent ribosomal frameshifting, thereby ensuring the accurate translation of the genetic code.[2][5] The biosynthetic pathways leading to these complex molecules are multi-step enzymatic processes that differ between Eukarya and Archaea, yet they share a common core intermediate: 4-demethylwyosine (imG-14).[5]

The Central Intermediate: 4-Demethylwyosine (imG-14)

4-demethylwyosine, also known as imG-14, is the foundational tricyclic core of all wyosine derivatives.[6] Its biosynthesis from N1-methylguanosine (m1G) is a chemically challenging step and a critical juncture in the pathway.

Biosynthesis of 4-Demethylwyosine (imG-14)

The formation of imG-14 is a two-step process:

-

N1-methylation of Guanosine (G37): The process begins with the methylation of the guanosine at position 37 of the pre-tRNAPhe to form m1G. This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase Trm5.[7]

-

Tricyclic Ring Formation: The radical SAM enzyme TYW1 (in Eukarya) or Taw1 (in Archaea) catalyzes the formation of the tricyclic imidazopurine ring of imG-14 from m1G37, utilizing pyruvate (B1213749) as a carbon source.[1][2][6] This is a complex radical-mediated reaction.[6]

Eukaryotic Wybutosine (B12426080) (yW) Biosynthesis Pathway

In eukaryotes, imG-14 is a key intermediate in the sequential enzymatic pathway leading to the formation of wybutosine (yW).[1][3]

The pathway proceeds as follows:

-

Formation of imG-14: As described above, catalyzed by Trm5 and TYW1.

-

Addition of the α-amino-α-carboxypropyl (acp) group: The enzyme TYW2 transfers the acp group from SAM to the C7 position of imG-14, forming yW-86 (7-aminocarboxypropyl-demethylwyosine).[1]

-

N4-methylation: TYW3, a SAM-dependent methyltransferase, methylates the N4 position of yW-86 to produce yW-72.[1]

-

Final modifications: The bifunctional enzyme TYW4 catalyzes the final two steps: methylation of the α-carboxyl group and methoxycarbonylation of the α-amino group of the acp side chain to yield the final product, wybutosine (yW).[3]